N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol It is characterized by the presence of a benzamide group attached to a hydroxy-oxo-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide typically involves the reaction of benzamide with phenylglyoxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol .
Scientific Research Applications
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and oxo groups play a crucial role in these interactions, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-phenylethyl)benzamide
- N-(1-oxo-2-phenylethyl)benzamide
- N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
Uniqueness
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide is unique due to the presence of both hydroxy and oxo groups on the phenylethyl moiety, which allows for a diverse range of chemical reactions and interactions with biological targets . This dual functionality distinguishes it from similar compounds that may lack one of these groups .
Properties
IUPAC Name |
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-13(11-7-3-1-4-8-11)15(19)16-14(18)12-9-5-2-6-10-12/h1-10,15,19H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVPVXMVKOSSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-87-2 |
Source
|
Record name | N-(1-HYDROXY-2-OXO-2-PHENYL-ETHYL)-BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.